molecular formula C15H9ClN4S B2552760 (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide CAS No. 91417-71-9

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2552760
CAS No.: 91417-71-9
M. Wt: 312.78
InChI Key: MXJLNUHAGMEXJF-DEDYPNTBSA-N
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Description

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide is a heterocyclic compound featuring a benzothiazole core fused with a benzene ring and substituted with a 4-chlorophenyl hydrazonoyl cyanide group. The benzothiazole core likely enhances planarity and π-conjugation compared to simpler thiazoles, influencing electronic behavior and intermolecular interactions .

Properties

IUPAC Name

(2E)-N-(4-chloroanilino)-1,3-benzothiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)19-20-13(9-17)15-18-12-3-1-2-4-14(12)21-15/h1-8,19H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLNUHAGMEXJF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NNC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-benzothiazole derivatives, followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The final step involves the formation of the carbohydrazonoyl cyanide moiety under controlled conditions, often using reagents such as hydrazine and cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole amines.

Scientific Research Applications

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiazole vs. Benzothiazole Derivatives

The substitution of the benzothiazole core (fused benzene-thiazole) for a thiazole ring (non-fused) significantly alters molecular properties. For example:

Compound Name Core Structure Molecular Weight Key Substituents Predicted pKa
(E)-4-(4-Chlorophenyl)-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide Thiazole 352.84 4-Cl-phenyl, 3-Me-phenyl 6.62
Hypothetical benzothiazole analog Benzothiazole ~380–400* 4-Cl-phenyl, hydrazonoyl cyanide N/A

*Estimated based on structural similarity.

The benzothiazole’s fused aromatic system may increase rigidity, π-stacking capability, and thermal stability compared to thiazole analogs. This could enhance binding affinity in biological systems or alter crystallographic packing .

Substituent Effects: Halogen and Aromatic Group Variations

Substituents on the phenyl ring critically influence physicochemical and biological properties:

Compound (CAS/Reference) Substituents Biological Activity (IC50) Notes
N-(4-Chlorophenyl)maleimide 4-Cl-phenyl 7.24 μM (MGL inhibition) Comparable to Br/I analogs
(E)-4-(4-Chlorophenyl)-N-(2-ethylphenyl)-thiazole-2-carbohydrazonoyl cyanide 4-Cl-phenyl, 2-Et-phenyl N/A Steric effects from ethyl group

Halogen Effects Across Compound Classes

Halogen substitution (Cl vs. F, Br, I) shows variable impacts depending on the core structure:

Compound Class Halogen (X) Key Finding Reference
Maleimide derivatives X = F, Cl, Br, I Minimal IC50 variation (4.34–7.24 μM)
Imidazole-4-imines X = Cl, Br Isomorphic crystal structures; similar packing via C–H⋯X and π–π interactions

In maleimides, halogen size has negligible impact on inhibition, suggesting electronic effects dominate . For imidazole-4-imines, Cl and Br analogs exhibit nearly identical crystallographic parameters, highlighting weak interactions’ robustness in maintaining structural motifs .

Crystallographic and Packing Behavior

Crystal packing in halogenated analogs is often governed by weak interactions:

Compound Space Group Unit Cell Parameters (Å, °) Dominant Interactions
(E)-1-(4-Cl-phenyl)imidazole-4-imine P-1 a=7.9767, b=10.9517, c=16.6753 C–H⋯N, C–H⋯Cl, π–π stacking
(E)-1-(4-Br-phenyl)imidazole-4-imine P-1 a=8.0720, b=10.9334, c=16.8433 C–H⋯N, C–H⋯Br, π–π stacking

The similarity in unit cell parameters and interaction types between Cl and Br analogs suggests that weak forces (e.g., C–H⋯X) reliably guide packing, even with differing halogens .

Biological Activity

(E)-N-(4-Chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components suggest it may exhibit various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with benzothiazole derivatives. The process can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time. The following reaction scheme outlines the synthesis pathway:

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing a benzothiazole derivative through cyclization reactions.
  • Hydrazone Formation : The hydrazone is formed by reacting the benzothiazole derivative with 4-chlorophenyl hydrazine.
  • Cyanide Introduction : Finally, the introduction of cyanide groups is achieved through appropriate coupling reactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was evaluated for its cytotoxicity against various cancer cell lines, showing inhibition of cell proliferation at micromolar concentrations. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis Induction
Compound BMCF-715Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results indicate that it possesses notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their biological activities. In vitro tests revealed that several derivatives exhibited potent activity against Schistosoma mansoni, showcasing the potential for developing antiparasitic agents from this chemical class .

Research Findings

Research indicates that compounds containing benzothiazole moieties often exhibit enhanced biological activities due to their ability to interact with biological targets effectively. The incorporation of hydrazone and cyanide functionalities further contributes to their pharmacological profile.

Mechanistic Insights

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication processes.

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